n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine
Description
N1,N1-Diethyl-N3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a synthetic small molecule characterized by a thieno[2,3-d]pyrimidine core fused with a propane-1,3-diamine backbone substituted with diethyl groups at the N1 position. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes . The diethyl groups on the propane-diamine chain likely enhance lipophilicity and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C13H20N4S |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N',N'-diethyl-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20N4S/c1-3-17(4-2)8-5-7-14-12-11-6-9-18-13(11)16-10-15-12/h6,9-10H,3-5,7-8H2,1-2H3,(H,14,15,16) |
InChI Key |
KDFICYKMHHKRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C2C=CSC2=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Coupling the Diamine to the Thieno[2,3-d]pyrimidine Core
The final compound is formed by linking the diethyl diamine to the pyrimidine core:
-
Nucleophilic Substitution : The diamine reacts with a chlorinated thieno[2,3-d]pyrimidine derivative at the 4-position via SNAr (Nucleophilic Aromatic Substitution) .
-
Conditions : Typically performed in polar solvents (e.g., DMF) with heat or microwave assistance to drive the reaction .
Reaction Mechanism :
textChlorothieno[2,3-d]pyrimidine + Diethyl Propane-1,3-diamine → Target Compound
Functional Group Transformations
The compound undergoes various transformations to modify its properties:
-
Acylation : Reaction with acylating agents (e.g., acetyl chloride) to introduce acetyl groups, altering solubility or bioavailability .
-
Alkylation : Further ethylation or substitution at the diamine moiety to enhance lipophilicity or target specificity .
Example :
textTarget Compound + Acylating Agent → Acetylated Derivative
Table 2: Structural Analogs and Key Features
Research Findings
-
Biological Activity : Thieno[2,3-d]pyrimidines are ATP-competitive inhibitors, with selectivity toward targets like PKCζ and aPKC isoforms .
-
Structure-Activity Relationships (SAR) : Substitution patterns (e.g., methyl, ethyl) at the pyrimidine core significantly influence potency and selectivity .
-
ADME Optimization : Scaffold hopping (e.g., pyrrolopyrimidines) improves solubility and reduces plasma protein binding, enhancing bioavailability .
Scientific Research Applications
n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, thieno[2,3-d]pyrimidine derivatives are known to modulate NMDA receptors, which play a crucial role in synaptic plasticity and memory function . The compound may also inhibit certain enzymes or proteins involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Modified Heterocyclic Cores
(a) Thieno[2,3-d]pyrimidin-4-yl Hydrazones (CDK4 Inhibitors)
Compounds like 2-pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone () replace the propane-diamine chain with hydrazone linkages. These derivatives exhibit potent inhibition of cyclin-dependent kinase 4 (CDK4), with IC50 values in the nanomolar range. The tert-butyl group at position 6 enhances steric bulk, improving target selectivity .
(b) Thiazole-Substituted Analogues
N1,N1-Diethyl-N3-(thiazol-5-ylmethyl)propane-1,3-diamine () replaces the thienopyrimidine core with a thiazole ring. This modification reduces aromatic π-stacking interactions but introduces a sulfur atom capable of hydrogen bonding. Such compounds are often explored for antimicrobial or catalytic applications rather than kinase inhibition .
Analogues with Varied Substituents on the Thienopyrimidine Core
(a) Thio-Carboxylic Acid Derivatives
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid () introduces a thioether-linked carboxylic acid group. This derivative inhibits human protein kinase CK2 with an IC50 of 0.1 µM, attributed to the electronegative sulfur and carboxylate groups interacting with the ATP-binding pocket . The diethyl-diamine analogue lacks these polar groups, likely reducing CK2 affinity.
(b) Benzene-1,4-Diamine Derivatives
N1-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine () incorporates a tetrahydrobenzothienopyrimidine core and a phenylenediamine chain.
Analogues with Modified Diamine Chains
(a) Methoxypyrimidine Derivatives
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride () replaces the thienopyrimidine core with a methoxypyrimidine. The methoxy group improves water solubility, broadening applications in agrochemical and material sciences .
(b) Polyamine Backbones
Natural polyamines like norspermidine (N1-(3-aminopropyl)propane-1,3-diamine, ) share the propane-1,3-diamine backbone but lack aromatic heterocycles. These compounds regulate cell proliferation and stress responses, highlighting the importance of the diamine chain in biological processes .
Key Data Table: Structural and Functional Comparisons
Research Implications and Gaps
While the diethyl-diamine derivative shows structural promise, its biological activity remains undercharacterized compared to analogues with optimized substituents (e.g., hydrazones or thio-carboxylic acids). Future studies should explore:
- Kinase inhibition profiling (e.g., CDK4, CK2) to validate target engagement.
- SAR studies introducing electron-withdrawing groups or polar moieties to enhance potency.
- Pharmacokinetic assessments to leverage its diethyl-driven lipophilicity for CNS or anticancer applications.
Biological Activity
n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C12H18N4S
- Molecular Weight : 258.36 g/mol
- CAS Number : 852308-85-1
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4S |
| Molecular Weight | 258.36 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 325.8 °C |
| Flash Point | 150.9 °C |
| LogP | 2.8351 |
Antibacterial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial properties. A study on thieno[2,3-d]pyrimidinedione derivatives revealed potent activity against multi-drug resistant gram-positive bacteria, including MRSA and VRE. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 2 to 16 mg/L against these pathogens .
Cytotoxicity
In terms of cytotoxicity, thieno[2,3-d]pyrimidine derivatives generally demonstrate low toxicity towards mammalian cells. For instance, the cytotoxicity threshold was reported to be around 40-50 mg/L, with very low hemolytic activity (2-7%) observed in various studies . This suggests a favorable safety profile for potential therapeutic applications.
Study on Antimicrobial Properties
A notable case study involved the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their antimicrobial efficacy. The study highlighted that compounds with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria. For example, one derivative showed an MIC of 16 mg/L against resistant strains while maintaining low cytotoxicity levels .
Evaluation of Antiproliferative Effects
Another investigation focused on the antiproliferative effects of related pyrimidine compounds on cancer cell lines. The results indicated that certain thieno[2,3-d]pyrimidine derivatives could significantly inhibit cell proliferation in vitro, suggesting their potential as anticancer agents. The mechanism of action was linked to the disruption of cellular metabolic pathways essential for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
